Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate
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Overview
Description
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thioxothiazolidine ring, and an ethanesulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate typically involves multiple steps. One common method includes the cyclization of intermediate compounds under specific conditions. For instance, the synthesis might start with the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and its derivatives also exhibit structural similarities.
Uniqueness
What sets this compound apart is its combination of a pyrrolidine ring with a thioxothiazolidine ring and an ethanesulphonate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
84100-34-5 |
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Molecular Formula |
C13H17KN2O4S3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
potassium;2-[(5E)-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonate |
InChI |
InChI=1S/C13H18N2O4S3.K/c1-2-14-7-3-4-10(14)5-6-11-12(16)15(13(20)21-11)8-9-22(17,18)19;/h5-6H,2-4,7-9H2,1H3,(H,17,18,19);/q;+1/p-1/b10-5-,11-6+; |
InChI Key |
YNQPEDOIJUXVKJ-BINALKEJSA-M |
Isomeric SMILES |
CCN\1CCC/C1=C/C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)[O-].[K+] |
Canonical SMILES |
CCN1CCCC1=CC=C2C(=O)N(C(=S)S2)CCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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